molecular formula C10H9F2N3O3 B2651544 Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 938001-08-2

Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2651544
CAS No.: 938001-08-2
M. Wt: 257.197
InChI Key: SKBFJMOHYCZTMW-UHFFFAOYSA-N
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Description

Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Position 7: A difluoromethyl (-CF₂H) group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Position 5: A ketone group in a partially saturated 4,5-dihydropyrimidine ring, influencing planarity and electronic properties.
  • Position 2: An ethyl carboxylate ester (-COOEt), contributing to solubility and serving as a synthetic handle for derivatization.

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse biological activities, including kinase inhibition and antimicrobial effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-(difluoromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O3/c1-2-18-10(17)5-3-7-13-8(16)4-6(9(11)12)15(7)14-5/h3-4,9H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFJMOHYCZTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction typically takes place in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines. Alternatively, trifluoroacetic acid can be used to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Antitumor Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate, have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting tumor growth. A review highlighted that the structural modifications of pyrazolo[1,5-a]pyrimidines enhance their activity against specific cancer types .

Enzyme Inhibition

This compound also exhibits potential as an enzyme inhibitor. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit enzymes involved in cancer progression and other diseases. For instance, certain derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Antiviral Properties

In addition to anticancer effects, pyrazolo[1,5-a]pyrimidines have been investigated for antiviral activities. A study reported the synthesis of various pyrazolo derivatives and their evaluation against viral infections, suggesting that structural modifications could enhance antiviral efficacy . this compound may possess similar properties worth exploring further.

Photophysical Properties

Recent studies have identified the pyrazolo[1,5-a]pyrimidine scaffold as a potential fluorophore due to its exceptional photophysical properties. These compounds can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to modify the electronic properties through chemical substitutions allows for tailored applications in materials science.

Supramolecular Chemistry

The unique structural characteristics of pyrazolo[1,5-a]pyrimidines enable them to form crystals with notable conformational and supramolecular phenomena. This property can be harnessed to develop new materials with specific functionalities in areas such as drug delivery systems and sensors .

Case Studies and Research Findings

StudyFocusFindings
MDPI Review (2021)Antitumor ActivityDiscussed various derivatives showing selective inhibition of cancer cell lines and potential mechanisms of action .
Synthesis Study (2016)Antiviral EvaluationReported synthesis of new pyrazole derivatives with promising antiviral activity against specific viruses .
Photophysical Properties Study (2020)Material ScienceHighlighted the potential use of pyrazolo derivatives in OLED technology due to their strong fluorescence .

Mechanism of Action

The mechanism by which Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7
Compound Name Position 7 Substituent Key Properties/Activities Reference
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[...] -CF₂H Enhanced metabolic stability; potential kinase inhibition
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[...] -CH₃ Lower lipophilicity; reduced steric bulk
Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[...] -CF₃ (tetrahydropyrimidine) Increased rigidity; altered target binding
Compound 13 (Ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[...]) -Morpholine + benzimidazole Improved solubility; dual-target engagement

Analysis :

  • The difluoromethyl group balances lipophilicity and electronic effects, making it preferable to -CH₃ for drug-like properties .
  • Trifluoromethyl analogs (e.g., ) exhibit higher electronegativity but may reduce solubility due to increased logP.
  • Morpholine -containing derivatives (e.g., compound 13) introduce polarity, enhancing aqueous solubility and pharmacokinetics .
Substituent Variations at Position 2
Compound Name Position 2 Substituent Key Properties/Activities Reference
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[...] -COOEt Ester hydrolyzable to carboxylic acid; moderate solubility
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate -Ph Aromatic stacking interactions; COX-2 inhibition
MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[...]) -Ph + -OCH₃ Improved binding affinity for benzodiazepine receptors

Analysis :

  • Ethyl carboxylate groups allow facile hydrolysis to carboxylic acids, enabling prodrug strategies .
  • Phenyl substituents (e.g., ) enhance π-π stacking with biological targets but may reduce solubility.
Ring Saturation and Oxidation States
Compound Name Core Structure Biological Implications Reference
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[...] 4,5-dihydro Partial planarity; adaptable binding pockets
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[...] 4,5,6,7-tetrahydro Increased conformational flexibility
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Fully aromatic Rigid structure; potent COX-2 inhibition

Analysis :

  • 4,5-Dihydro cores (e.g., target compound) balance rigidity and flexibility, optimizing target engagement .
  • Fully aromatic systems (e.g., ) prioritize planar interactions but may limit solubility.

Physicochemical Properties

Property Target Compound Ethyl 7-methyl-2-phenylpyrazolo[...] Compound 13
Molecular Weight ~300 g/mol (estimated) 337.35 g/mol 513.45 g/mol
logP (Predicted) ~2.5 ~3.1 ~2.8
Solubility Moderate (ester group) Low (aromatic substituents) High (morpholine)

Note: Experimental data (e.g., melting points) are scarce in the provided evidence.

Biological Activity

Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₁F₂N₃O₃
  • Molecular Weight : 257.06 g/mol
  • CAS Number : 25468-51-3

Synthesis and Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their diverse pharmacological activities. The synthesis typically involves the reaction of difluoromethyl derivatives with suitable precursors such as β-dicarbonyl compounds. The structural modifications enhance the compound's biological efficacy and selectivity towards various targets.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Studies indicate that these compounds exhibit significant inhibition against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.36Inhibition of CDK2
A3751.8Induction of apoptosis
HCT116Not specifiedCell cycle arrest

The compound's ability to inhibit cyclin-dependent kinases (CDKs) suggests a mechanism that disrupts cancer cell proliferation and promotes apoptosis in tumor cells .

Enzymatic Inhibition

This compound has also shown promising results as an enzymatic inhibitor. Specific studies have reported its effectiveness against various enzymes involved in cancer progression and metabolic pathways.

Case Studies

  • Study on CDK Inhibition :
    • A recent study demonstrated that the compound selectively inhibits CDK2 with an IC50 value of 0.36 µM, showcasing its potential as a targeted anticancer agent .
  • Antitumor Efficacy :
    • In vitro assays revealed that this compound significantly reduced cell viability in A375 melanoma cells by inducing apoptosis through the mitochondrial pathway .
  • Selectivity Profile :
    • Comparative studies indicated a high selectivity towards CDK2 over other kinases, suggesting its potential for developing selective anticancer therapies .

Q & A

Basic: What are the standard synthetic routes for Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate?

Methodological Answer:
The compound is synthesized via condensation reactions between pyrazole and pyrimidine precursors. A common approach involves reacting ethyl 2,4-dioxopentanoate derivatives with substituted 5-aminopyrazoles under reflux conditions. For example:

  • Step 1 : Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate (0.01 mol) with 5-amino-3-phenylpyrazole (0.01 mol) in ethanol under reflux for 12 hours .
  • Step 2 : Removal of solvent under reduced pressure, followed by purification via column chromatography (petroleum ether/ethyl acetate, 8:2 v/v) and recrystallization from ethanol .

Table 1 : Comparison of Synthetic Conditions and Yields

PrecursorsSolventReaction TimeYieldReference
Ethyl 2,4-dioxopentanoate + 5-aminopyrazoleEthanol30 min70%
Ethyl 4,4,4-trifluoro-3-oxobutanoate + 5-aminotetrazoleEthanol12 hours67%

Advanced: How can SHELX software be optimized for refining the crystal structure of this compound?

Methodological Answer:
SHELXL is widely used for small-molecule refinement. Key optimization strategies include:

  • Hydrogen Bonding : Use AFIX commands to fix N–H bond lengths (e.g., 0.83 Å for free-refined H atoms) and apply riding models for C–H bonds .
  • Discrepancy Resolution : Analyze residual density maps to adjust torsion angles or occupancy ratios for disordered atoms. For example, the dihedral angle between fused pyrazole and pyrimidine rings (1.31° in related structures) must be refined iteratively .
  • Validation : Cross-check with PLATON or Mercury to validate hydrogen-bond geometries (e.g., N–H⋯N interactions at 2.8–3.0 Å) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., difluoromethyl at δ 6.8–7.2 ppm for 1^1H; CF2_2 at δ 110–120 ppm for 13^13C) .
  • IR : Detect carbonyl (C=O at 1680–1720 cm1^{-1}) and pyrimidine ring vibrations (1550–1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 317.30 for C16_{16}H13_{13}F2_2N3_3O2_2) .

Advanced: How to resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies?

Methodological Answer:
Contradictions in hydrogen bonding (e.g., N–H⋯N vs. C–H⋯O interactions) arise from packing effects or dynamic disorder. Strategies include:

  • Multi-Scan Corrections : Apply absorption corrections (e.g., using Rigaku Saturn diffractometers) to reduce anisotropic effects .
  • Twinned Data Refinement : Use TWIN and BASF commands in SHELXL for non-merohedral twinning, as seen in tetrazolo-pyrimidine derivatives .
  • Comparative Analysis : Overlay multiple datasets (e.g., 3681 reflections in P21_1/c space group) to identify systematic errors .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Substituent Variation : Replace difluoromethyl with trifluoromethyl or chloromethyl groups to assess bioactivity changes (e.g., IC50_{50} shifts in kinase assays) .
  • Docking Simulations : Use AutoDock Vina to predict binding to targets like CDK2 (e.g., binding affinity ΔG = -9.2 kcal/mol for triazolo-pyrimidine analogs) .
  • Biological Assays : Test anti-inflammatory activity via COX-2 inhibition (IC50_{50} = 0.8 µM for pyrazolo[1,5-a]pyrimidine derivatives) .

Table 2 : SAR Trends in Pyrazolo[1,5-a]pyrimidine Derivatives

SubstituentTargetActivity (IC50_{50})Reference
DifluoromethylCOX-21.2 µM
TrifluoromethylCDK20.5 µM
ChloromethylHMG-CoA Reductase3.4 µM

Basic: What crystallographic parameters are critical for confirming molecular conformation?

Methodological Answer:

  • Puckering Parameters : Analyze Cremer-Pople parameters (Q, θ, φ) for pyrimidine rings (e.g., Q = 0.125 Å, θ = 109.7° in envelope conformers) .
  • Dihedral Angles : Measure angles between fused rings (e.g., 89.53° between pyrazole and phenyl planes in bromophenyl analogs) .
  • Hydrogen Bond Tables : Tabulate D–H⋯A distances and angles (e.g., N–H⋯N: 2.85 Å, 165°) .

Advanced: How are green chemistry principles applied to optimize synthesis?

Methodological Answer:

  • Solvent Reduction : Replace ethanol with cyclopentyl methyl ether (CPME) to improve atom economy (yield increase from 62% to 75%) .
  • Flow Reactors : Use continuous flow systems for automated, scalable synthesis (residence time: 20 min; purity >98%) .
  • Catalyst Recycling : Employ immobilized Pd catalysts in Buchwald-Hartwig reactions (reused 5x without activity loss) .

Basic: What are the key structural motifs influencing biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Difluoromethyl enhances metabolic stability (t1/2_{1/2} = 4.2 h vs. 1.8 h for methyl analogs) .
  • Carboxylate Moieties : Ethyl esters improve membrane permeability (logP = 2.1 vs. 1.3 for free acids) .
  • Heterocyclic Fusion : Pyrazolo-pyrimidine cores enable π-π stacking with enzyme active sites (e.g., centroid distances = 3.426 Å) .

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